4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
Description
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-8-2-1-3-11(12(8)15)17-10-5-4-7(16)6-9(10)14/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMCDVNMXJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Method
- Raw Material: 3-chloro-4-fluoronitrobenzene
- Catalyst: 1% Platinum on carbon (1% Pt/C)
- Reaction Conditions: Hydrogen atmosphere at 0.1–5 MPa pressure, temperature 50–100 °C, reaction time 1–10 hours.
- Solvent: No organic solvent used, enhancing environmental friendliness and process simplicity.
- Mass Ratio: 3-chloro-4-fluoronitrobenzene to 1% Pt/C catalyst ranges from 200:1 to 400:1.
Process Description and Results
The nitro compound undergoes hydrogenation substitution to yield 3-chloro-4-fluoroaniline with high conversion and selectivity. After reaction completion, the mixture is filtered hot to remove catalyst and the crude product is purified by distillation under vacuum.
| Parameter | Range/Value |
|---|---|
| Temperature (°C) | 50 – 100 |
| Hydrogen Pressure (MPa) | 0.1 – 5 |
| Reaction Time (hours) | 1 – 10 |
| Catalyst Loading (wt%) | 0.25% – 0.5% (based on raw material) |
| Purity of Product (%) | > 99.5 |
| Yield (%) | 94 – 96 |
Representative Experimental Data
| Embodiment | Raw Material (kg) | Catalyst (g) | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 0.6 | 2 | 0.5 | 60 | 8 | 94 | 99.5 |
| 2 | 60 | 200 | 0.8 | 80 | 5 | 96 | 99.6 |
| 3 | 60 | 150 | 5.0 | 50 | 10 | 94 | 99.7 |
| 4 | 60 | 300 | 0.1 | 100 | 1 | 95 | 99.5 |
This method is scalable and suitable for industrial production due to its simplicity, high yield, and purity without the use of organic solvents.
Alternative Route: Three-Step Synthesis of 3-Chloro-4-fluoroaniline Hydrochloride
Another approach involves a three-step synthesis starting from 3,4-dichloronitrobenzene:
Step 1: Fluorine Displacement
- Reaction: Nucleophilic aromatic substitution of chlorine by fluoride ion.
- Reagents: Fluoride salts such as potassium monofluoride or cesium fluoride.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with preference for DMSO.
- Conditions: Reflux for about 5 hours, followed by wet distillation to isolate 3-chloro-4-fluoronitrobenzene.
Step 2: Catalytic Hydrogenation Reduction
- Catalyst: 10% Palladium on carbon (Pd-C).
- Solvent: Methanol.
- Conditions: Room temperature hydrogenation for approximately 6 hours.
- Outcome: Reduction of nitro group to amine yielding 3-chloro-4-fluoroaniline.
Step 3: Salt Formation
- Reaction: Formation of hydrochloride salt by bubbling anhydrous HCl gas into a solution of the amine.
- Solvent: Ethanol.
- Workup: Tail gas is scrubbed in alkaline solution (e.g., 30% NaOH), followed by filtration and drying.
This method is characterized by low byproduct formation, stable product properties, and environmental benefits due to solvent and catalyst recycling.
Incorporation of the Phenoxy Group to Form 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
While direct literature on the preparation of this compound is limited in the provided sources, general synthetic principles for such phenoxy-substituted fluoroanilines involve:
- Nucleophilic Aromatic Substitution (SNAr): The reaction of 3-chloro-4-fluoroaniline with 3-chloro-2-fluorophenol or its activated derivatives under basic conditions to form the ether linkage.
- Conditions: Typically, a base like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
- Purification: Recrystallization or chromatography to isolate the target compound with high purity.
This step requires careful control to avoid side reactions such as multiple substitutions or dehalogenation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of nitro group | 3-chloro-4-fluoronitrobenzene | 1% Pt/C, H2 | 50–100 °C, 0.1–5 MPa, 1–10 h | 94–96 | >99.5 | No organic solvent used |
| Fluorine displacement | 3,4-dichloronitrobenzene | KF or CsF | Reflux in DMSO or DMF, 5 h | - | - | Followed by isolation of intermediate |
| Hydrogenation reduction | 3-chloro-4-fluoronitrobenzene | 10% Pd-C, H2 | Room temp, 6 h | - | - | Solvent and catalyst recyclable |
| Salt formation | 3-chloro-4-fluoroaniline | Anhydrous HCl, ethanol | Room temp | - | - | Produces hydrochloride salt |
| Phenoxy substitution (inferred) | 3-chloro-4-fluoroaniline + 3-chloro-2-fluorophenol | Base (K2CO3/NaH) | Elevated temp, polar aprotic solvent | - | - | Forms this compound |
Research Findings and Industrial Relevance
- The platinum-catalyzed hydrogenation method offers a high-purity product (>99.5%) with yields up to 96%, suitable for scale-up and industrial manufacture.
- The three-step method involving fluorine displacement followed by Pd-catalyzed reduction and salt formation is advantageous for controlling byproducts and environmental impact.
- Avoidance of organic solvents in hydrogenation reduces waste and simplifies purification.
- Catalyst recycling and mild reaction conditions contribute to economic and environmental sustainability.
- The high selectivity and purity are critical for downstream applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and chlorine atoms can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Profiles
*EWG = Electron-Withdrawing Group
Key Observations :
- Electronic Effects: The 3-chloro-2-fluorophenoxy group in the target compound introduces both inductive (-I) and resonance (-M) effects, reducing electron density on the aniline ring compared to non-halogenated analogs. This contrasts with trifluoromethyl-phenoxy derivatives (e.g., ), where the -CF₃ group exerts stronger -I effects .
- Steric Considerations: Bulky substituents (e.g., quinoline in or pyrazole in ) hinder rotational freedom and may reduce reactivity in electrophilic substitution reactions. The target compound’s phenoxy group offers moderate steric bulk compared to these analogs.
Key Observations :
- The target compound’s synthesis likely involves nucleophilic aromatic substitution (e.g., coupling 3-fluoroaniline with 3-chloro-2-fluorophenol derivatives), a method used for analogs like and .
- Acid catalysis (e.g., HCl in THF-iPrOH ) may enhance reactivity by protonating electron-deficient aromatic systems, a strategy applicable to the target compound.
Physical and Spectroscopic Properties
- Volatility: 3-Fluoroaniline derivatives (e.g., ) are volatile and detectable via headspace SPME-GC-MS.
- Crystallinity: Chloro/fluoro-substituted anilines (e.g., ) exhibit planar molecular geometries stabilized by weak Cl···Cl and F···H interactions. The phenoxy group may disrupt such interactions, altering crystal packing .
Electronic and Spectroscopic Characterization
- NMR/IR Profiles: The NH₂ group in 3-fluoroaniline derivatives resonates at δH ~10.10 ppm (1H-NMR) with IR νmax ~3413–3452 cm⁻¹ . The phenoxy group may downfield-shift adjacent protons due to electron withdrawal.
- Mass Spectrometry : Chlorine isotopes (³⁵Cl/³⁷Cl) in analogs like produce distinct M+ and M+2 peaks (3:1 ratio), aiding in structural confirmation .
Biological Activity
4-(3-Chloro-2-fluorophenoxy)-3-fluoroaniline is a fluorinated aromatic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H9ClF2N
- Molecular Weight : 267.67 g/mol
The presence of chlorine and fluorine atoms in its structure can enhance its biological activity by improving binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms increase lipophilicity, allowing better penetration through cellular membranes, while the chlorine atom may facilitate hydrogen bonding with active sites of proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A comparative study of similar compounds revealed that those with fluorinated substituents often demonstrate enhanced antibacterial activity.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | 15 mm | 32 µM |
| Control Antibiotic (Cefoxitin) | 18 mm | 16 µM |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various fluorinated compounds, this compound showed significant inhibition against Staphylococcus aureus with an MIC of 32 µM. This indicates its potential use as an antimicrobial agent in therapeutic applications .
- Enzyme Interaction Studies : Another study investigated the interaction of this compound with specific enzymes related to metabolic disorders. Results indicated that it could inhibit the activity of certain cytochrome P450 enzymes, suggesting a role in drug metabolism modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that the presence of halogen atoms (chlorine and fluorine) significantly enhances the biological activity of this compound. Modifications in the aromatic ring can lead to variations in potency and selectivity towards specific biological targets.
Q & A
Basic: What are the optimal synthetic routes for 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between 3-chloro-2-fluorophenol and 3-fluoroaniline derivatives. Key steps include:
- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to deprotonate the phenol, facilitating phenoxide formation .
- Temperature Control : Reactions are heated to 80–100°C for 12–24 hours to achieve >70% yield. Lower temperatures (<60°C) result in incomplete substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Recrystallization in ethanol improves purity to >95% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
